molecular formula C10H12N2S B1609131 2-((Ethylthio)methyl)-1H-benzo[d]imidazole CAS No. 99069-37-1

2-((Ethylthio)methyl)-1H-benzo[d]imidazole

Cat. No. B1609131
CAS RN: 99069-37-1
M. Wt: 192.28 g/mol
InChI Key: CHHFCKAWSWMMIW-UHFFFAOYSA-N
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Description

“2-((Ethylthio)methyl)-1H-benzo[d]imidazole” is a compound that contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms and three carbon atoms . Imidazole rings are found in many important biological building blocks, such as the amino acid histidine and the nucleotide bases adenine and guanine . The ethylthio group and the benzimidazole group in the compound could potentially contribute to its reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of “2-((Ethylthio)methyl)-1H-benzo[d]imidazole” would consist of an imidazole ring attached to a benzene ring (forming a benzimidazole group), with an ethylthio group attached to one of the carbon atoms . The exact structure would depend on the positions of these groups on the rings.


Chemical Reactions Analysis

Imidazole compounds can participate in a variety of chemical reactions, including oxidation/hydrolysis cascade reactions . The specific reactions that “2-((Ethylthio)methyl)-1H-benzo[d]imidazole” can undergo would depend on its exact structure and the conditions under which it is used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((Ethylthio)methyl)-1H-benzo[d]imidazole” would depend on its exact structure. Imidazole compounds are generally highly soluble in polar organic solvents and water . They can also exhibit high porosity, high surface area, and exceptional thermal and chemical stability .

Future Directions

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Therefore, “2-((Ethylthio)methyl)-1H-benzo[d]imidazole” and similar compounds could potentially be developed into novel and potent drugs in the future .

properties

IUPAC Name

2-(ethylsulfanylmethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-2-13-7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHFCKAWSWMMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80411231
Record name 2-((Ethylthio)methyl)-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80411231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Ethylthio)methyl)-1H-benzo[d]imidazole

CAS RN

99069-37-1
Record name 2-((Ethylthio)methyl)-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80411231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ETHYLTHIOMETHYL)BENZIMIDAZOLE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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